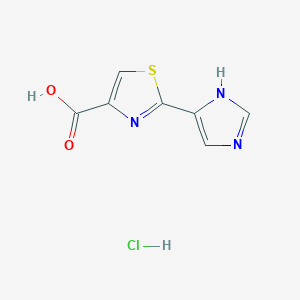

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

Overview

Description

2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that combines the structural features of imidazole and thiazole rings

Mechanism of Action

Target of Action

The compound 2-(1H-Imidazol-5-yl)thiazole-4-carboxylic acid hydrochloride, which contains an imidazole ring, is known to interact with a variety of targets. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, which suggests that they could have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.

Biochemical Analysis

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Cellular Effects

Given the broad range of activities exhibited by imidazole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with thioamide compounds under acidic conditions to form the thiazole ring. The carboxylic acid group is introduced through subsequent functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available imidazole and thiazole derivatives. The process often includes:

Formation of the thiazole ring: This can be achieved through the reaction of imidazole derivatives with thioamides.

Introduction of the carboxylic acid group: This step may involve oxidation or carboxylation reactions.

Hydrochloride salt formation: The final product is obtained by treating the free acid with hydrochloric acid to form the hydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and thiazole rings.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation products: Sulfoxides, sulfones.

Reduction products: Dihydroimidazole derivatives.

Substitution products: Various substituted imidazole and thiazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications:

Comparison with Similar Compounds

- 2-(1H-Imidazol-4-yl)-1,3-thiazole-5-carboxylic acid

- 2-(1H-Imidazol-5-yl)-1,3-oxazole-4-carboxylic acid

- 2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxamide

Comparison: 2-(1H-Imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to the specific positioning of the carboxylic acid group and the combination of imidazole and thiazole rings. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the thiazole ring can enhance its ability to interact with sulfur-containing biomolecules, distinguishing it from oxazole derivatives.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C7H6ClN3O2S

- Molar Mass : 231.65 g/mol

- CAS Number : 2094829-99-7

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

The compound has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating high efficacy .

Anticancer Activity

In cancer research, the compound has shown promising results in inhibiting the proliferation of various tumor cell lines. One notable study reported its selective inhibition of the B-cell lymphoma cell line (BJAB), demonstrating significant anti-proliferative effects without adversely affecting normal human cells .

Table 2: Anticancer Activity Findings

| Cancer Cell Line | Observed Effect | Reference |

|---|---|---|

| BJAB (B-cell lymphoma) | Cell cycle arrest at G0/G1 phase | |

| A549 (lung carcinoma) | Moderate inhibition | |

| MCF-7 (breast cancer) | Significant reduction in viability |

The compound's mechanism appears to involve the induction of cell cycle arrest, which is a critical pathway in cancer treatment strategies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The imidazole and thiazole moieties are crucial for its bioactivity, as they contribute to the interaction with biological targets.

Key Observations:

- Imidazole Ring : The presence of the imidazole ring enhances the compound's ability to interact with nucleophilic sites in enzymes.

- Thiazole Moiety : This component is linked to increased antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications.

- Study on Benzimidazole Derivatives : A comprehensive review highlighted that compounds bearing similar heterocyclic structures exhibit broad-spectrum pharmacological properties, including anticancer and antimicrobial effects .

- Clinical Trials : Ongoing clinical trials are evaluating derivatives of thiazole and imidazole compounds for their efficacy in treating resistant bacterial infections and various cancers.

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S.ClH/c11-7(12)5-2-13-6(10-5)4-1-8-3-9-4;/h1-3H,(H,8,9)(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZLBGVLZPBMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C2=NC(=CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-83-6 | |

| Record name | 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.